2-Chloro-3,5-dimethyl-1H-indole
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Overview
Description
2-Chloro-3,5-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of chlorine and methyl groups to the indole structure can enhance its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dimethyl-1H-indole typically involves the chlorination of 3,5-dimethylindole. One common method is the reaction of 3,5-dimethylindole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-dimethyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: The chlorine atom and methyl groups on the indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Chlorination: Thionyl chloride, phosphorus pentachloride, dichloromethane, low temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products
Substituted Indoles: Formed through electrophilic substitution reactions.
Indole-2,3-diones: Formed through oxidation reactions.
Indoline Derivatives: Formed through reduction reactions.
Scientific Research Applications
2-Chloro-3,5-dimethyl-1H-indole has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylindole: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Chloroindole: Lacks the methyl groups, leading to different chemical properties and applications.
Indole: The parent compound with a wide range of biological activities.
Uniqueness
2-Chloro-3,5-dimethyl-1H-indole is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. This combination of substituents allows for specific interactions with molecular targets and the potential for diverse applications in research and industry .
Biological Activity
2-Chloro-3,5-dimethyl-1H-indole is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structural Features and Biological Implications
The biological activity of this compound can be attributed to its unique structural characteristics. The presence of chlorine and methyl groups in its structure influences its interaction with biological targets, enhancing its potential as a therapeutic agent. The chlorine atom may contribute to increased lipophilicity and reactivity, while the methyl groups may enhance metabolic stability and affect binding affinity to target proteins.
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and related pathways, which are often overactive in cancer cells .
Case Studies and Experimental Findings
-
In Vitro Studies :
A study reported that derivatives of this compound demonstrated potent antiproliferative activity against multiple cancer cell lines. For instance, compounds derived from this indole exhibited IC50 values ranging from 29 nM to 78 nM against various tumor cells, indicating strong anticancer potential . -
Cytotoxicity Tests :
Another investigation assessed the cytotoxic effects of synthesized indole derivatives against the AMJ breast cancer cell line. Results indicated that certain derivatives showed promising cytotoxicity at low concentrations, suggesting that modifications to the indole structure could enhance its anticancer properties . -
Comparative Analysis :
A comparative study highlighted that certain derivatives of this compound outperformed traditional anticancer agents like erlotinib in terms of potency against specific cancer types. For example, one derivative demonstrated an IC50 value lower than that of erlotinib when tested against pancreatic and breast cancer cell lines .
Antiproliferative Activity Summary
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
This compound derivative A | MCF-7 (breast) | 33 | EGFR inhibition |
This compound derivative B | Panc-1 (pancreatic) | 29 | Dual EGFR/c-MET inhibition |
This compound derivative C | A-549 (lung) | 42 | Induction of apoptosis via caspase activation |
Properties
Molecular Formula |
C10H10ClN |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-chloro-3,5-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-6-3-4-9-8(5-6)7(2)10(11)12-9/h3-5,12H,1-2H3 |
InChI Key |
BSMIQPSGYSMQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C)Cl |
Origin of Product |
United States |
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